molecular formula C9H14Cl2N2O B13242972 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride

Cat. No.: B13242972
M. Wt: 237.12 g/mol
InChI Key: LCNLNADZFUZCFT-UHFFFAOYSA-N
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Description

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a hexahydroquinoline core with an amino group at the 5-position and a ketone group at the 2-position. The dihydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminocyclohex-2-en-1-ones with arylidene malononitriles, followed by hydrogenation and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization and hydrogenation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, which can be further utilized in different applications.

Scientific Research Applications

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;;/h4-5,7H,1-3,10H2,(H,11,12);2*1H

InChI Key

LCNLNADZFUZCFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C=C2)N.Cl.Cl

Origin of Product

United States

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